5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester
Overview
Description
5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester is a compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including 5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester, has been reported in the literature . A one-pot 1,3,4-oxadiazole synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N -isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, is reported .Molecular Structure Analysis
Oxadiazoles, including 5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester, are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole and 1,3,4-oxadiazole .Chemical Reactions Analysis
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has depended on carboxylic acids as feedstocks to produce 1,2-diacyl hydrazines, or N -acyl hydrazones—synthetic precursors poised to undergo oxadiazole synthesis via dehydrative or oxidative methods .Scientific Research Applications
Polymorphic and Solvate Structures
Research on derivatives of 5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester has explored its polymorphic and solvate structures. The ethyl ester derivative of this compound was found to exhibit two polymorphic structures, which were analyzed using X-ray crystallography and NMR spectroscopy. The derivatives showed varying conformations depending on their molecular orientation, highlighting the compound's potential in structural chemistry and materials science (Salorinne et al., 2014).
Versatile Building Block in Medicinal Chemistry
The compound is noted for its versatility as a building block in medicinal chemistry. A study demonstrated a straightforward method for preparing derivatives of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate. These derivatives serve as bifunctional 1,2,4-oxadiazole building blocks, which can be integrated into biologically relevant molecules (Jakopin, 2018).
Synthesis and Characterization for Energetic Compounds
Another study focused on the synthesis and characterization of di- and trinitromethyl-1,2,4-oxadiazoles and their salts, starting from oxadiazole acetic acid ethyl esters. These compounds showed promise as energetic materials, with good detonation performance and specific impulses, indicating their potential application in the field of materials science and explosives (Hermann et al., 2018).
Anti-Inflammatory Activity
In the pharmaceutical field, derivatives of 5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester have been synthesized and evaluated for their anti-inflammatory activity. A specific study synthesized oxadiazole derivatives by reacting aromatic carboxylic acids, which demonstrated significant anti-inflammatory effects in vivo (Rajput et al., 2020).
Solid-Phase Synthesis for Diheterocyclic Compounds
Solid-phase synthesis techniques using this compound have been explored for preparing diheterocyclic compounds containing isoxazole and oxadiazole. This method yielded a library of isoxazole-oxadiazole compounds, which could have applications in the development of novel pharmaceuticals or materials (Quan & Kurth, 2004).
Cytotoxic Activity in Cancer Research
The compound's derivatives have also been investigated for their cytotoxic activity against various human cell lines. This highlights its potential application in the development of anticancer drugs (Barros et al., 2014).
properties
IUPAC Name |
ethyl 5-propan-2-yl-1,2,4-oxadiazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-4-12-8(11)6-9-7(5(2)3)13-10-6/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIDNCKZOSKXPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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